5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one
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Overview
Description
5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one is a synthetic organic compound with the molecular formula C25H38O2Se. This compound belongs to the class of furanones, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one typically involves the transformation of 2-oxocarboxylic acids, formylation or carboxylation of functionalized aromatic (heterocyclic) compounds, and synthetic modifications of furan derivatives . One common method includes the reaction between glyoxylic acid monohydrate and aldehydes upon heating in the presence of morpholine or piperidine hydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through the modulation of oxidative stress pathways, potentially by acting as an antioxidant. It may also interact with specific enzymes and receptors involved in cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxyfuran-2(5H)-one: Known for its biological activities, including antitumor and antibacterial effects.
3,4-Dihalo-5H-furan-2-one: Studied for its inhibitory effects on biofilm formation in bacteria.
Uniqueness
5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and may contribute to its potential therapeutic effects .
Properties
CAS No. |
89448-53-3 |
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Molecular Formula |
C25H38O2Se |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-methyl-4-(1-phenylselanyltetradecyl)-2H-furan-5-one |
InChI |
InChI=1S/C25H38O2Se/c1-3-4-5-6-7-8-9-10-11-12-16-19-24(23-20-21(2)27-25(23)26)28-22-17-14-13-15-18-22/h13-15,17-18,20-21,24H,3-12,16,19H2,1-2H3 |
InChI Key |
ZEHCQZJSZIBAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(C1=CC(OC1=O)C)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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